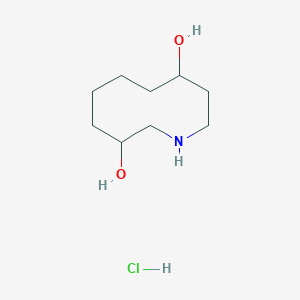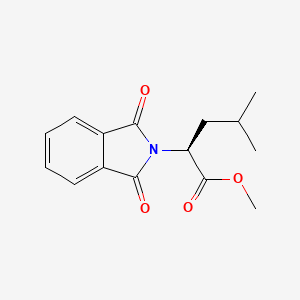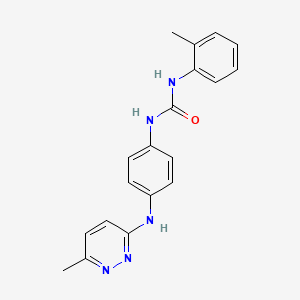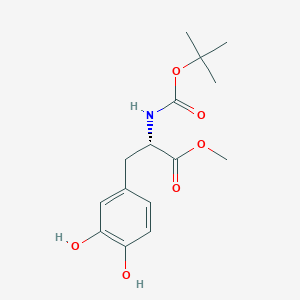![molecular formula C21H21N5 B2745511 1-[3-(3-Methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperidine CAS No. 866843-83-6](/img/structure/B2745511.png)
1-[3-(3-Methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-[3-(3-Methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperidine” is a complex organic molecule that belongs to the class of triazole-fused heterocyclic compounds . These compounds are relevant structural templates in both natural and synthetic biologically active compounds . Triazole compounds, which contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain, are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of this class of compounds often involves the use of eco-compatible catalysts and reaction conditions . A sustainable and extensive derivatization campaign at both the endocyclic amide nitrogen and the ester functionality is performed, comprehensively exploring the reaction scope and overcoming some of the previously reported difficulties in introducing functional groups on this structural template .
Molecular Structure Analysis
The molecular structure of “this compound” is complex, with a central triazole nucleus present as a central structural component . This nucleus is part of a larger heterocyclic structure that includes additional rings and functional groups .
Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex and varied, depending on the specific conditions and reagents used . For instance, the reduction reaction of a similar compound gives a product in quantitative yield when the methyl group is at C3 .
Applications De Recherche Scientifique
H1-antihistaminic Activity
Novel triazoloquinazolinone derivatives have been synthesized and tested for their H1-antihistaminic activity, showcasing potential as new classes of antihistamines. These compounds, including those with modifications on the triazoloquinazolinone core, have shown significant protection against histamine-induced bronchospasm in guinea pigs, with some compounds offering comparable or superior activity to standard antihistamines like chlorpheniramine maleate, while exhibiting negligible sedation effects. This suggests their potential utility in developing less sedative antihistaminic therapies (Alagarsamy et al., 2008), (Alagarsamy et al., 2009), (Alagarsamy et al., 2005).
Anticancer Activity
Triazoloquinazolinone derivatives have also been investigated for their anticancer activity. Certain derivatives were found to inhibit tubulin polymerization and displayed potent anticancer activity against a variety of cancer cell lines, alongside possessing vasculature damaging activity, indicating their potential as anticancer agents (Driowya et al., 2016).
Antimicrobial Activity
Additionally, novel triazoloquinazolinone compounds have been synthesized and evaluated for their antimicrobial properties, showing significant biological activity against various bacterial and fungal strains. This highlights their potential as templates for developing new antimicrobial agents (Suresh et al., 2016).
NOP Ligand Activity
Some triazoloquinazolinone derivatives were synthesized and evaluated as ligands for the nociceptin receptor, with certain compounds showing partial agonistic activity, and others proving to be pure antagonists. This points to their potential application in researching pain management and the nociceptin receptor's role in physiological processes (Mustazza et al., 2006).
Orientations Futures
The future directions for research on this compound could include further exploration of its synthesis, derivatization, and biological activity. This could involve the development of more efficient and eco-friendly synthetic protocols, the introduction of new functional groups, and the investigation of its activity against a wider range of biological targets .
Propriétés
IUPAC Name |
3-(3-methylphenyl)-5-piperidin-1-yltriazolo[1,5-a]quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5/c1-15-8-7-9-16(14-15)19-21-22-20(25-12-5-2-6-13-25)17-10-3-4-11-18(17)26(21)24-23-19/h3-4,7-11,14H,2,5-6,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMJZTXKZAITUMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C3N=C(C4=CC=CC=C4N3N=N2)N5CCCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-benzoylbenzamide](/img/structure/B2745428.png)

![7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-8-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylpurine-2,6-dione](/img/no-structure.png)
![3-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine](/img/structure/B2745432.png)
![Methyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(5-nitrofuran-2-carboxamido)thiophene-3-carboxylate](/img/structure/B2745434.png)



![N,N-dimethyl-2-[4-(prop-2-yn-1-yl)-1,4-diazepan-1-yl]acetamide](/img/structure/B2745442.png)

![2-(Tert-butyl)-7-piperazino-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2745446.png)
![Phenyl (5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2745447.png)


